molecular formula C17H23BrN2O2 B13788065 (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) CAS No. 66967-83-7

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester)

Cat. No.: B13788065
CAS No.: 66967-83-7
M. Wt: 367.3 g/mol
InChI Key: SMIDBWYXNACTAO-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) typically involves the quaternization of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide with dimethylcarbamate. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of bacterial membranes, leading to cell lysis and death. This compound targets the bacterial cell membrane, causing increased permeability and eventual cell rupture .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-1-naphthylmethyl)trimethylammonium bromide dimethylcarbamate (ester) is unique due to its specific structure, which combines the properties of a quaternary ammonium compound with those of a carbamate ester. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry .

Properties

CAS No.

66967-83-7

Molecular Formula

C17H23BrN2O2

Molecular Weight

367.3 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C17H23N2O2.BrH/c1-18(2)17(20)21-16-11-10-13-8-6-7-9-14(13)15(16)12-19(3,4)5;/h6-11H,12H2,1-5H3;1H/q+1;/p-1

InChI Key

SMIDBWYXNACTAO-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C[N+](C)(C)C.[Br-]

Origin of Product

United States

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